4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-17-10-9-14(12-18(17)29-2)13-19-21(27)24(22(30)31-19)11-5-8-20(26)23-15-6-3-4-7-16(15)25/h3-4,6-7,9-10,12-13,25H,5,8,11H2,1-2H3,(H,23,26)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQYTOVFZHULNZ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Properties
This compound features a thiazolidinone ring, a dimethoxyphenyl group, and a hydroxyphenyl moiety. Its unique structure contributes to its biological properties and potential as a therapeutic agent.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22N2O5S2 |
| Molecular Weight | 446.55 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with specific receptors, potentially influencing signaling pathways related to inflammation and cancer.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the compound's efficacy against several pathogenic bacteria. For instance:
- Klebsiella pneumoniae : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.
- Escherichia coli : Showed comparable activity with an MIC of 6.62 µg/mL.
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell proliferation at concentrations as low as 10 µM.
These effects are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-{3-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid | 6.25 | Antibacterial |
| 3-(3,4-Dimethoxyphenyl)-propionic acid | 12.50 | Anticancer |
This table illustrates that while both compounds exhibit antibacterial activity, the thiazolidinone derivative shows superior efficacy against specific bacterial strains.
Study on Antibiofilm Activity
A recent study assessed the antibiofilm activity of thiazolidinone derivatives, including our compound. The results indicated:
- Significant reduction in biofilm formation by MRSA strains at concentrations as low as 6.25 µg/mL.
This suggests that the compound could be beneficial in treating infections associated with biofilm-forming bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) based on substituent variations. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in ) may enhance antimicrobial activity by increasing electrophilicity.
- Hydroxy/methoxy groups (e.g., 4-hydroxy-3-methoxy in ) improve solubility and hydrogen-bonding interactions with biological targets.
Spectral Trends :
- The C=O stretch (IR ~1660–1690 cm⁻¹) and C=S stretch (~1240–1255 cm⁻¹) are consistent across analogs, confirming core structural integrity .
- Aromatic proton signals in ¹H NMR (δ 6.5–8.5) vary with substituent electronic effects .
Synthetic Pathways: Most analogs are synthesized via Knoevenagel condensation (e.g., ), with purification by column chromatography (dichloromethane/methanol) . Tautomerism (thiol-thione equilibrium) is observed in triazole-thione derivatives but stabilized in thiazolidinones .
Q & A
Q. What synthetic methodologies are recommended for preparing this thiazolidinone derivative, and what parameters are critical for optimizing yield?
A one-pot cyclocondensation approach is commonly employed, involving refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in DMF/acetic acid (1:2 v/v) for 2 hours. Key parameters include stoichiometric ratios (e.g., 1:1:2:3 molar ratio of thiosemicarbazide, chloroacetic acid, sodium acetate, and carbonyl compound), reaction temperature (80–100°C), and solvent polarity. Post-reaction recrystallization in DMF-ethanol (1:1) ensures purity . For optimization, a Design of Experiments (DoE) approach using response surface methodology can systematically evaluate interactions between variables like temperature, time, and reagent equivalents .
Q. Which spectroscopic techniques are essential for confirming the Z-configuration of the exocyclic double bond?
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is critical for distinguishing Z/E isomers. Additional characterization requires:
Q. What solvent systems are effective for recrystallizing this compound to achieve >95% purity?
Polar aprotic solvents like DMF or DMSO, mixed with acetic acid or ethanol (1:1–1:3 ratios), are optimal. Solubility tests at elevated temperatures (60–80°C) followed by slow cooling to 4°C enhance crystal formation. Centrifugation and washing with cold ethanol remove residual solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinone analogs?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins) or compound purity. Mitigation strategies include:
- HPLC-PDA : Verify purity (>98%) and rule out degradation products.
- Standardized Assays : Use cell lines with consistent passage numbers and control for oxygen tension in cytotoxicity studies.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-hydroxy groups) on target binding using molecular docking .
Q. What computational methods predict the binding affinity of this compound with cyclooxygenase-2 (COX-2), and how should validation be designed?
Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) and CHARMM force fields can assess binding stability. Docking studies (AutoDock Vina) should prioritize the thiazolidinone core interacting with COX-2’s hydrophobic pocket (Val523, Ala527). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How can tautomeric equilibria of the 4-oxo-2-sulfanylidene group under physiological pH be experimentally investigated?
Use pH-dependent NMR (1H and 13C) in deuterated PBS (pH 2–9) to monitor shifts in carbonyl/thione resonances. UV-Vis spectroscopy (200–400 nm) can detect tautomer-specific absorbance changes. Computational studies (DFT at B3LYP/6-31G* level) provide energy barriers for tautomeric interconversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
